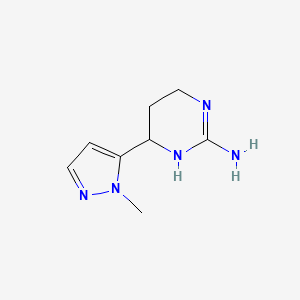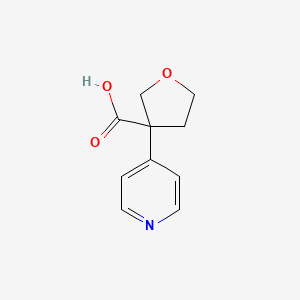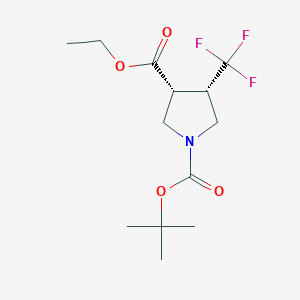
Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl acrylate with ethylamine under controlled conditions to form the pyrrolidine ring. The introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using trifluoromethyl iodide. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors, followed by purification processes like distillation or crystallization. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-3-ethylpyrrolidine-1,3-dicarboxylate: Lacks the trifluoromethyl group, leading to different chemical properties.
3-ethyl-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate: Similar structure but without the tert-butyl group.
Uniqueness
Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity.
Eigenschaften
Molekularformel |
C13H20F3NO4 |
|---|---|
Molekulargewicht |
311.30 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
DDLYEPHICIJRBB-DTWKUNHWSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


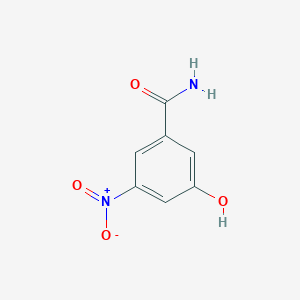
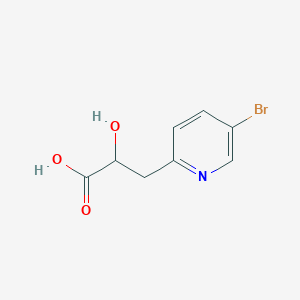
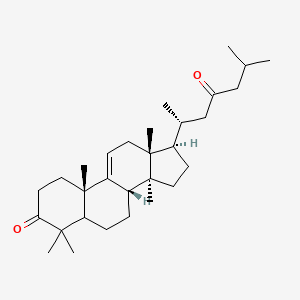
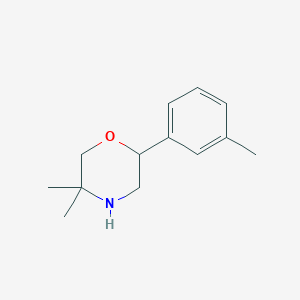
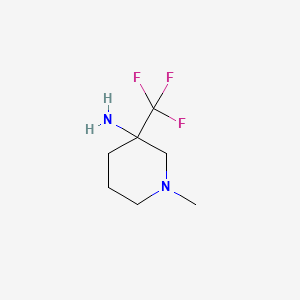
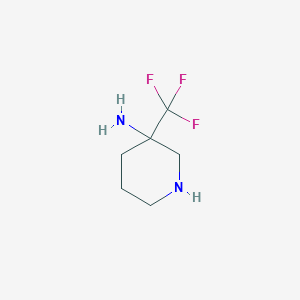
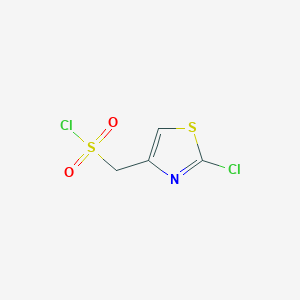
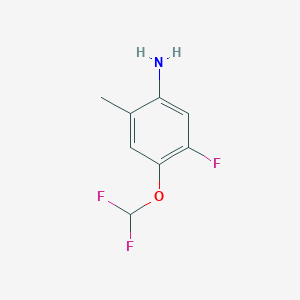
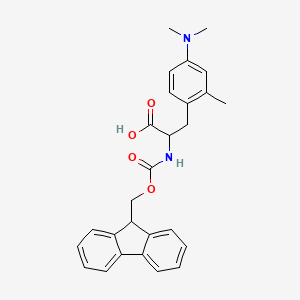
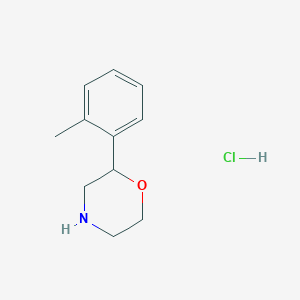
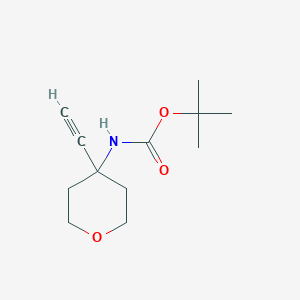
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
